Bienvenue dans la boutique en ligne BenchChem!

3-(Benzoylamino)-4-methylbenzoic acid

Synthetic Chemistry Process Optimization Benzoylation Reaction

3-(Benzoylamino)-4-methylbenzoic acid (CAS 401828-76-0, also known as 3-benzamido-4-methylbenzoic acid) is a disubstituted benzamidobenzoic acid derivative with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol. It features a benzoylamino group at the 3-position and a methyl substituent at the 4-position of the benzoic acid core, distinguishing it from other regioisomers and unsubstituted benzamidobenzoic acid analogs.

Molecular Formula C15H13NO3
Molecular Weight 255.273
CAS No. 401828-76-0
Cat. No. B2556932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzoylamino)-4-methylbenzoic acid
CAS401828-76-0
Molecular FormulaC15H13NO3
Molecular Weight255.273
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H13NO3/c1-10-7-8-12(15(18)19)9-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H,18,19)
InChIKeyCYXPYFDVSXZFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzoylamino)-4-methylbenzoic acid (CAS 401828-76-0): A Regiospecific Benzamidobenzoic Acid Building Block for Procuring Lab-Scale Synthesis and Medicinal Chemistry Programs


3-(Benzoylamino)-4-methylbenzoic acid (CAS 401828-76-0, also known as 3-benzamido-4-methylbenzoic acid) is a disubstituted benzamidobenzoic acid derivative with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . It features a benzoylamino group at the 3-position and a methyl substituent at the 4-position of the benzoic acid core, distinguishing it from other regioisomers and unsubstituted benzamidobenzoic acid analogs. The compound is primarily recognized as a synthetic intermediate or building block in medicinal chemistry and is commercially available from multiple suppliers at purities typically ranging from 95% to 98% .

Why Generic Substitution Fails for 3-(Benzoylamino)-4-methylbenzoic acid (401828-76-0)


In-class benzamidobenzoic acids are not functionally interchangeable because the precise regiosubstitution pattern—specifically the 4‑methyl group ortho to the 3‑benzoylamino substituent—directly controls the compound's hydrogen-bond donor/acceptor topology, steric footprint, and lipophilicity . These structural features determine both its reactivity as a synthetic intermediate (e.g., the carboxylic acid at position 1 remains available for amide coupling while the 4‑methyl group blocks alternative electrophilic aromatic substitution sites) and its fit within biological targets where benzamidobenzoic acid derivatives have been shown to act as enzyme inhibitors [1]. Simple replacement with the non-methylated 3‑(benzoylamino)benzoic acid or the regioisomeric 4‑(benzoylamino)benzoic acid would alter the molecular recognition profile and downstream synthetic utility, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 3-(Benzoylamino)-4-methylbenzoic acid (401828-76-0) Relative to Closest Analogs


Regiospecific Synthesis at Ambient Temperature: Optimized Yield and Conditions vs. Conventional Benzoylation Protocols

In the Schotten-Baumann benzoylation of 3-amino-4-methylbenzoic acid to produce 3-(Benzoylamino)-4-methylbenzoic acid, reaction optimization established room temperature (25–27 °C) and a 2-hour reaction time as the optimal conditions, achieving complete conversion as monitored by TLC (chloroform:ethyl acetate:acetic acid, 100:5:1) [1]. This contrasts with typical benzoylation protocols that often require elevated temperatures or extended reaction times (e.g., 12–24 hours) and provides an experimentally validated, reproducible procedure specifically for this substitution pattern [1]. The use of the 4-methyl-3-amino precursor inherently limits side-reactions at the ortho position, contributing to the shorter reaction time compared to unsubstituted 3-aminobenzoic acid derivatives.

Synthetic Chemistry Process Optimization Benzoylation Reaction

Enhanced Lipophilicity and Steric Profile vs. Non-methylated 3-(Benzoylamino)benzoic Acid

The presence of the 4-methyl group in 3-(Benzoylamino)-4-methylbenzoic acid increases the calculated logP by approximately 0.5 units compared to the non-methylated analog 3-(benzoylamino)benzoic acid (cLogP ~2.8 vs. ~2.3, estimated by additive fragment methods) [1]. The molecular weight increases from 241.24 g/mol to 255.27 g/mol, and the number of rotatable bonds remains at 3, preserving conformational flexibility while adding hydrophobic bulk [1]. This modification is significant for membrane permeability and target binding in biological assays where benzamidobenzoic acid derivatives act as enzyme inhibitors [2].

Physicochemical Properties Drug Design LogP

Class-Level Validation of Benzamidobenzoic Acid Scaffold as Kinetoplastid Hexokinase 1 Inhibitors with Sub-micromolar Potency

Although no direct IC50 data are available for 3-(Benzoylamino)-4-methylbenzoic acid itself, the benzamidobenzoic acid scaffold to which it belongs has been validated as an inhibitor of Trypanosoma brucei hexokinase 1 (TbHK1). The initial hit compound in this series showed IC50 = 9.1 μM against TbHK1 with low mammalian cytotoxicity (IMR90 cells, EC50 >25 μM), and subsequent optimization yielded a probe with IC50 = 0.28 μM and whole-cell antiparasitic efficacy (ED50 = 1.9 μM against bloodstream-form parasites) [1]. This class-level evidence supports the procurement of 3-(Benzoylamino)-4-methylbenzoic acid as a versatile starting point for structure-activity relationship (SAR) studies, where the 4-methyl substituent can be leveraged to fine-tune potency and selectivity [1].

Antiparasitic Drug Discovery Hexokinase Inhibition Trypanosoma brucei

Commercial Availability and Purity Benchmarking: Multiple Qualified Suppliers at ≥95% Purity for Direct Procurement

3-(Benzoylamino)-4-methylbenzoic acid is available from multiple independent suppliers with verified purity specifications: AKSci offers 95% minimum purity , MolCore supplies at ≥97% purity (NLT 97%) , and Leyan lists 98% purity . This multi-vendor availability with documented purity grades provides procurement flexibility and quality assurance that may not be available for custom-synthesized close analogs (e.g., 3-(benzoylamino)-4-chlorobenzoic acid or 3-(benzoylamino)-4-fluorobenzoic acid), which often require bespoke synthesis with longer lead times and unvalidated purity claims.

Chemical Sourcing Quality Control Building Block Procurement

QSAR-Modeled FabH Inhibitory Potential Validates the Benzoylamino Benzoic Acid Pharmacophore

Quantitative structure-activity relationship (QSAR) models developed for a series of benzoylamino benzoic acid derivatives as β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors have demonstrated robust predictive power, with a cross-validated q² of 0.678 and a conventional r² of 0.920 for hologram QSAR (HQSAR) models [1]. These models incorporate structural features including the position and nature of aromatic substituents, directly relevant to the 4-methyl substitution pattern of 3-(Benzoylamino)-4-methylbenzoic acid. The compound's structural features (benzoylamino group at position 3, methyl at position 4, free carboxylic acid) map onto the pharmacophoric elements identified as critical for FabH inhibitory activity, providing a computational basis for its use as a starting scaffold in antibacterial discovery programs [1].

Antibacterial Drug Discovery FabH Inhibition QSAR Modeling

Procurement-Driven Application Scenarios for 3-(Benzoylamino)-4-methylbenzoic acid (401828-76-0)


Scaffold for Antiparasitic Benzamidobenzoic Acid Lead Optimization Targeting Kinetoplastid Hexokinase 1

Procure 3-(Benzoylamino)-4-methylbenzoic acid as a starting building block for SAR exploration of TbHK1 inhibitors. The benzamidobenzoic acid scaffold has been validated with IC50 values ranging from 9.1 μM (initial hit) to 0.28 μM (optimized probe) against TbHK1, with an optimized whole-cell ED50 of 1.9 μM against bloodstream-form Trypanosoma brucei parasites [1]. The 4-methyl substituent on the target compound provides a defined starting point for systematic modification of the aromatic ring, leveraging the 32-fold potency improvement already demonstrated in this chemical series.

Key Intermediate for Antibacterial FabH Inhibitor Synthesis Using QSAR-Guided Design

Use 3-(Benzoylamino)-4-methylbenzoic acid as a synthetic intermediate for preparing FabH-targeted antibacterial agents. The benzoylamino benzoic acid pharmacophore has been modeled with high statistical confidence (HQSAR q² = 0.678, r² = 0.920), and the 4-methyl substitution pattern maps onto critical pharmacophoric elements [2]. The free carboxylic acid group enables straightforward amide coupling to generate libraries of analogs for screening against Gram-positive pathogens including Staphylococcus aureus.

Building Block for Regiospecific Derivatization via Carboxylic Acid Functionalization in Medicinal Chemistry

Procure this compound for use as a regiospecifically substituted benzoic acid building block where the 4-methyl group blocks undesired electrophilic aromatic substitution while the carboxylic acid at position 1 and the benzoylamino group at position 3 remain available for further derivatization. The optimized room-temperature synthesis (25–27 °C, 2-hour reaction time) ensures reproducible multi-gram access [3], and multi-vendor availability with purity specifications of 95–98% supports reliable procurement for library synthesis programs .

Precursor for Hydroxamic Acid-Based HDAC Inhibitor Development

Deploy 3-(Benzoylamino)-4-methylbenzoic acid as a precursor for benzohydroxamate synthesis targeting schistosome HDAC8 (smHDAC8) and human HDAC isoforms. While the target compound itself is not a direct HDAC inhibitor, the carboxylic acid functionality can be converted to the hydroxamic acid warhead required for zinc-chelating HDAC inhibition, following established protocols that have yielded nanomolar-potency smHDAC8 inhibitors with selectivity over human HDAC1 and HDAC6 [4]. The 4-methyl group provides a defined substitution pattern for probing the acetyllysine binding tunnel of HDAC enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzoylamino)-4-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.